molecular formula C13H16N4O2 B15021359 4-butoxy-N-(4H-1,2,4-triazol-3-yl)benzamide

4-butoxy-N-(4H-1,2,4-triazol-3-yl)benzamide

Cat. No.: B15021359
M. Wt: 260.29 g/mol
InChI Key: LVOSGPQWQVEIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(4H-1,2,4-triazol-3-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 4H-1,2,4-triazole-3-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves the use of coupling reagents and catalysts to facilitate the reaction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, reducing the time and resources required .

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4H-1,2,4-triazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds .

Scientific Research Applications

4-butoxy-N-(4H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired biological effects. The compound’s ability to inhibit enzymes like dehydroquinase and shikimate kinase makes it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-(4H-1,2,4-triazol-3-yl)benzamide is unique due to its specific butoxy and benzamide substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

4-butoxy-N-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C13H16N4O2/c1-2-3-8-19-11-6-4-10(5-7-11)12(18)16-13-14-9-15-17-13/h4-7,9H,2-3,8H2,1H3,(H2,14,15,16,17,18)

InChI Key

LVOSGPQWQVEIRV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.